2-(tert-butylamino)acetyl Chloride
Description
2-(tert-Butylamino)acetyl chloride is an acyl chloride derivative featuring a tert-butylamino group attached to an acetyl backbone. This hydrochloride derivative has a molecular formula of C₆H₁₄ClNO₂, a molecular weight of 167.63 g/mol, and is characterized by its tert-butylamino group and carboxylic acid moiety . It is commonly utilized in pharmaceutical research as a building block for drug synthesis, leveraging the tert-butyl group’s steric bulk to enhance metabolic stability and modulate solubility .
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
2-(tert-butylamino)acetyl chloride |
InChI |
InChI=1S/C6H12ClNO/c1-6(2,3)8-4-5(7)9/h8H,4H2,1-3H3 |
InChI Key |
QXZRISPOKANKQZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(=O)Cl |
Canonical SMILES |
CC(C)(C)NCC(=O)Cl |
sequence |
G |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
2-(tert-butylamino)acetyl chloride features a tert-butylamino group attached to an acetyl chloride moiety, enhancing its electrophilic nature. The molecular formula is , and it appears as a white to off-white crystalline powder with a pungent odor. Its reactivity primarily arises from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attacks, facilitating a variety of chemical reactions.
Organic Synthesis
The compound serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly noted for its role in:
- Acylation of Amines: Used as a reagent to introduce the tert-butylamino group into amines, enabling the formation of amides and other nitrogen-containing compounds.
- Peptide Synthesis: Its ability to facilitate nucleophilic acyl substitution reactions makes it valuable in peptide chemistry.
Pharmaceutical Development
2-(tert-butylamino)acetyl chloride is extensively utilized in pharmaceutical research for:
- Drug Development: It is involved in synthesizing active pharmaceutical ingredients (APIs) targeting neurological disorders and cancer. Its derivatives have shown promising results in inhibiting cholinesterases, which are relevant for treating neurodegenerative diseases like Alzheimer's disease .
- Biochemical Studies: The compound aids in modifying biomolecules, allowing researchers to study enzyme mechanisms and interactions.
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition: It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with significant implications for neuropharmacology. One study reported an IC50 value in the low micromolar range for BChE inhibition.
- Antioxidant Properties: In vitro assays demonstrate its ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.
- Antimicrobial Activity: Preliminary studies indicate potential antimicrobial effects against various bacterial strains, warranting further investigation.
Case Study 1: Cholinesterase Inhibition
A study evaluated the inhibitory effects of 2-(tert-butylamino)acetyl chloride on cholinesterases, revealing significant inhibition against BChE with an IC50 value indicating its potential utility in developing treatments for cholinergic dysfunction conditions.
Case Study 2: Antioxidant Efficacy
Another investigation used the ABTS radical scavenging assay to assess the antioxidant capacity of this compound. Results showed that it exhibited scavenging abilities comparable to established antioxidants like Trolox, reinforcing its potential role as a protective agent against oxidative damage.
Market Trends and Future Directions
The global market for 2-(tert-butylamino)acetyl chloride is anticipated to grow steadily due to increasing demand in pharmaceuticals and specialty chemicals. Its versatile applications make it a valuable tool for researchers and manufacturers alike . As research continues to unveil its potential therapeutic applications, particularly in neuropharmacology and oxidative stress mitigation, further studies are warranted to explore its full capabilities.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between 2-(tert-butylamino)acetyl chloride derivatives and analogous compounds:
Physicochemical Properties
- 2-(tert-Butylamino)acetic acid hydrochloride: Exhibits high solubility in polar solvents (e.g., water, methanol) due to its ionic hydrochloride salt form. The tert-butyl group increases lipophilicity, enhancing membrane permeability .
- 2-[2-(4-Methoxyphenoxy)acetyl]oxyethyl-dimethylazanium chloride: The methoxyphenoxy group confers UV stability and esterase sensitivity, making it suitable for prodrug designs .
Critical Analysis of Divergences
- Stability: The tert-butyl group in 2-(tert-butylamino)acetyl chloride derivatives enhances thermal stability compared to cyclopropylmethyl or methoxyphenoxy analogs, which may degrade under acidic conditions .
- Biological Activity: Benzothiophene-containing compounds exhibit broader biological activity (e.g., anticancer, antimicrobial) compared to simpler tert-butylamino derivatives, which are more niche in application .
Preparation Methods
Direct Acylation of Tert-Butylamine
The most common laboratory method involves the reaction of tert-butylamine with acetyl chloride in the presence of hydrochloric acid. The general reaction proceeds as follows:
$$
\text{tert-Butylamine} + \text{Acetyl chloride} \xrightarrow{\text{HCl}} \text{2-(Tert-butylamino)acetyl chloride hydrochloride}
$$
Reaction Conditions :
- Temperature : Maintained at 0–5°C to suppress side reactions such as oligomerization or hydrolysis.
- Solvent : Dichloromethane or toluene, selected for their inertness and ability to dissolve both reactants.
- Stoichiometry : A 1.2–1.5 molar excess of acetyl chloride ensures complete conversion of tert-butylamine.
Purification :
Alternative Route Using Chloroacetyl Chloride
An alternative pathway employs chloroacetyl chloride to enhance reactivity:
$$
\text{tert-Butylamine} + \text{Chloroacetyl chloride} \xrightarrow{\text{Base}} \text{2-(Tert-butylamino)acetyl chloride}
$$
Key Differences :
- Catalyst : Triethylamine or pyridine neutralizes HCl, driving the reaction forward.
- Temperature : Room temperature (20–25°C) suffices due to chloroacetyl chloride’s higher electrophilicity.
- By-Products : Trace chlorinated derivatives (e.g., 3',4'-dichloro impurities) may form, necessitating rigorous LC-MS profiling.
Advantages :
- Higher reaction rates compared to acetyl chloride.
- Reduced hydrolysis risk due to milder conditions.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and scalability:
- Reactors : Tubular or microchannel reactors enable precise temperature control (±1°C) and rapid mixing.
- Residence Time : 10–15 minutes, significantly shorter than batch processes.
- Output : 50–100 kg/day with >90% conversion rates.
Table 1: Industrial vs. Laboratory Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 0–5°C | 20–25°C (controlled exotherm) |
| Solvent | Dichloromethane | Toluene (recyclable) |
| Yield | 70–85% | 88–92% |
| Purity | ≥95% | ≥99% (HPLC) |
| Throughput | 10–100 g/batch | 50–100 kg/day |
Purification and Quality Control
Industrial batches undergo stringent purification:
- Vacuum Distillation : Removes low-boiling impurities (e.g., unreacted acetyl chloride) at 15 mmHg, collecting the product at 102–105°C.
- Crystallization : Ethanol-water mixtures (3:1 v/v) yield crystalline product with ≤0.5% residual solvents.
- Analytical Validation :
Critical Parameters Affecting Yield and Purity
Temperature Control
Solvent Selection
Stoichiometric Ratios
- Excess acetyl chloride (1.2–1.5 eq.) ensures complete tert-butylamine conversion, preventing residual amine from catalyzing hydrolysis.
Advanced Methodologies and Innovations
Catalytic Asymmetric Synthesis
Recent advances employ chiral catalysts to produce enantiomerically pure derivatives:
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 2-(tert-butylamino)acetyl chloride, and how can reaction yields be improved?
Answer: The synthesis of 2-(tert-butylamino)acetyl chloride typically involves acylation reactions using tert-butylamine and acetyl chloride derivatives. For example, analogous compounds (e.g., 1-(4-hydroxyphenyl)-2-(tert-butylamino)ethanol) are synthesized via sequential Friedel-Crafts acylation, bromination, amination, and reduction steps . To improve yields:
- Temperature control : Maintain sub-0°C conditions during acylation to minimize side reactions.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates.
- Catalyst optimization : Lewis acids like AlCl₃ may enhance electrophilic substitution efficiency.
Data : Total yields for structurally similar compounds range from 40–60% under optimized conditions .
Q. Q2. How can researchers validate the purity and structural integrity of 2-(tert-butylamino)acetyl chloride?
Answer: Standard analytical methods include:
- NMR spectroscopy : Confirm tert-butyl (δ 1.2–1.4 ppm) and acetyl (δ 2.0–2.5 ppm) groups.
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–230 nm) to quantify purity (>95%).
- Mass spectrometry : ESI-MS in positive ion mode for molecular ion detection (e.g., [M+H]⁺ at m/z ~163.6).
Note : Impurities like unreacted tert-butylamine or hydrolyzed byproducts (e.g., carboxylic acids) require rigorous drying and inert atmosphere handling .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the reactivity of 2-(tert-butylamino)acetyl chloride in nucleophilic substitution reactions?
Answer: The electron-withdrawing acetyl chloride group activates the adjacent carbon for nucleophilic attack. Key factors:
- Steric effects : The tert-butyl group hinders backside attack, favoring SN1 mechanisms in polar solvents (e.g., DMF).
- Leaving group ability : Chloride departure is facilitated by resonance stabilization of the acyl intermediate.
Experimental validation : Kinetic studies (e.g., Hammett plots) and isotopic labeling (¹⁸O in acetyl chloride) can delineate the mechanism .
Q. Q4. How does the stability of 2-(tert-butylamino)acetyl chloride vary under different storage conditions, and what degradation pathways are observed?
Answer: The compound is moisture-sensitive, hydrolyzing to 2-(tert-butylamino)acetic acid. Stability
- Short-term storage : Stable at –20°C in anhydrous dichloromethane (degradation <5% over 7 days).
- Long-term degradation : Forms dimeric species via intermolecular acylation at room temperature.
Mitigation : Use molecular sieves (3Å) and argon/vacuum sealing. Degradation kinetics can be modeled via Arrhenius plots (activation energy ~45 kJ/mol) .
Q. Q5. What contradictions exist in reported biological activity data for derivatives of 2-(tert-butylamino)acetyl chloride, and how can they be resolved?
Answer: Discrepancies in receptor binding affinity (e.g., β-adrenergic receptors) arise from:
- Stereochemical variability : Racemic vs. enantiopure synthesis (e.g., α/β-isomer separation via chiral HPLC).
- Solvent effects : DMSO stabilizes certain conformers, altering IC₅₀ values.
Resolution : Standardize assay conditions (e.g., PBS buffer, 37°C) and validate with orthogonal techniques (SPR vs. radioligand binding) .
Q. Q6. What computational methods are suitable for predicting the reactivity of 2-(tert-butylamino)acetyl chloride in novel synthetic pathways?
Answer:
- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) for acylation or hydrolysis.
- Molecular docking : Predict interactions with enzymes (e.g., acetyltransferases) using AutoDock Vina.
Case study : Simulations of tert-butylamine derivatives show a 15% energy barrier reduction compared to methylamine analogs .
Q. Q7. How can researchers address discrepancies in spectroscopic data for 2-(tert-butylamino)acetyl chloride across literature sources?
Answer: Common issues include solvent shifts and impurity overlaps. Strategies:
- Reference standardization : Use internal standards (e.g., TMS for NMR) and report solvent/temperature.
- 2D NMR : HSQC and HMBC resolve overlapping signals (e.g., tert-butyl vs. acetyl carbons).
Example : In CDCl₃, the acetyl carbonyl resonates at δ 170–172 ppm, while hydrolyzed acids appear at δ 175–178 ppm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
